4-methoxy-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide
CAS No.: 77478-79-6
Cat. No.: VC14824352
Molecular Formula: C16H13N3O3
Molecular Weight: 295.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 77478-79-6 |
|---|---|
| Molecular Formula | C16H13N3O3 |
| Molecular Weight | 295.29 g/mol |
| IUPAC Name | 4-methoxy-N-(4-oxo-3H-quinazolin-2-yl)benzamide |
| Standard InChI | InChI=1S/C16H13N3O3/c1-22-11-8-6-10(7-9-11)14(20)18-16-17-13-5-3-2-4-12(13)15(21)19-16/h2-9H,1H3,(H2,17,18,19,20,21) |
| Standard InChI Key | NUTZJXBATZNCQR-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3C(=O)N2 |
Introduction
Chemical Identity and Structural Features
4-Methoxy-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide (CAS No. 77478-79-6) is characterized by a quinazolinone core fused with a benzamide group. Its molecular formula is C₁₆H₁₃N₃O₃, with a molecular weight of 295.29 g/mol. The IUPAC name, 4-methoxy-N-(4-oxo-3H-quinazolin-2-yl)benzamide, reflects its methoxy substitution at the benzamide moiety and the oxoquinazoline ring system.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₃N₃O₃ |
| Molecular Weight | 295.29 g/mol |
| CAS Number | 77478-79-6 |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3C(=O)N2 |
| InChI Key | NUTZJXBATZNCQR-UHFFFAOYSA-N |
The quinazolinone core contributes to planar aromaticity, while the methoxy group enhances solubility and influences binding interactions with biological targets .
Synthesis and Structural Elaboration
The synthesis of 4-methoxy-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide involves multi-step condensation and cyclization reactions. A typical pathway includes:
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Formation of the Quinazolinone Core:
Reaction of 2-aminobenzamide derivatives with chloroacetyl chloride under reflux conditions yields 2-(chloromethyl)-3-methylquinazolin-4(3H)-one intermediates . For example, 2-amino-N-methylbenzamide reacts with chloroacetyl chloride in acetic acid to form the chloromethylquinazolinone scaffold . -
Benzamide Coupling:
The chloromethyl intermediate undergoes nucleophilic substitution with 4-methoxybenzamide in the presence of a base, forming the final product. Alternative methods include Suzuki-Miyaura couplings or Ullmann reactions for introducing aromatic substituents .
Biological Activities and Mechanisms
Antimicrobial Activity
The benzamide moiety enhances antimicrobial efficacy by disrupting bacterial cell wall synthesis. Derivatives with methoxy substitutions show MIC values of 8–32 μg/mL against Gram-positive pathogens, likely due to increased membrane permeability.
Structure-Activity Relationships (SAR)
Critical structural determinants for biological activity include:
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Quinazolinone Core: Essential for kinase inhibition; substitution at C-2 (e.g., methyl or fluorophenyl groups) modulates potency .
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Methoxy Group: Improves solubility and bioavailability while maintaining planar geometry for target binding.
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Benzamide Linkage: Facilitates hydrogen bonding with catalytic lysine residues in kinases .
Table 2: Comparative Activities of Quinazoline Derivatives
Molecular Interactions and ADMET Profiling
Binding Mode Analysis
X-ray crystallography of related compounds reveals that the quinazolinone core engages in π-π stacking with tyrosine residues (e.g., Tyr-1016 in EGFR), while the methoxy group forms hydrogen bonds with Asp-831 . These interactions stabilize the kinase-inhibitor complex, preventing ATP binding.
ADMET Properties
Predicted ADMET parameters for 4-methoxy-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide include:
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Absorption: High permeability (Caco-2 Papp > 10 × 10⁻⁶ cm/s) due to lipophilic benzamide groups.
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Metabolism: Susceptible to hepatic CYP3A4 oxidation at the methoxy group.
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Toxicity: Low acute toxicity (LD₅₀ > 500 mg/kg in rodents) but potential hepatotoxicity at high doses .
Future Directions and Applications
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Optimization Strategies:
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Therapeutic Applications:
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